
2,3,6-Trimethyloct-4-ene-2,3,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethyloct-4-ene-2,3,6-triol is an organic compound characterized by the presence of three hydroxyl groups (-OH) and a double bond within its carbon chain This compound falls under the category of polyhydroxy alcohols, which are known for their multiple hydroxyl functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyloct-4-ene-2,3,6-triol typically involves multi-step organic reactions. One common method is the hydroxylation of a precursor compound, such as 2,3,6-Trimethyloct-4-ene, using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to facilitate the hydroxylation reaction. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
2,3,6-Trimethyloct-4-ene-2,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) at elevated pressure.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0-5°C.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3,6-Trimethyloctane-2,3,6-triol.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
2,3,6-Trimethyloct-4-ene-2,3,6-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2,3,6-Trimethyloct-4-ene-2,3,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
類似化合物との比較
Similar Compounds
2,3,6-Trimethyloctane-2,3,6-triol: Lacks the double bond, resulting in different reactivity and applications.
2,3,6-Trimethylhexane-2,3,6-triol: Shorter carbon chain, affecting its physical and chemical properties.
2,3,6-Trimethylhept-4-ene-2,3,6-triol: Similar structure but with a different carbon chain length, influencing its behavior in reactions.
Uniqueness
2,3,6-Trimethyloct-4-ene-2,3,6-triol is unique due to its combination of three hydroxyl groups and a double bond within an eight-carbon chain. This structural arrangement provides distinct reactivity and versatility, making it valuable for specific applications in synthesis, research, and industry.
特性
CAS番号 |
58497-15-7 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
2,3,6-trimethyloct-4-ene-2,3,6-triol |
InChI |
InChI=1S/C11H22O3/c1-6-10(4,13)7-8-11(5,14)9(2,3)12/h7-8,12-14H,6H2,1-5H3 |
InChIキー |
UEAIZJMLUFNYCT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C=CC(C)(C(C)(C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


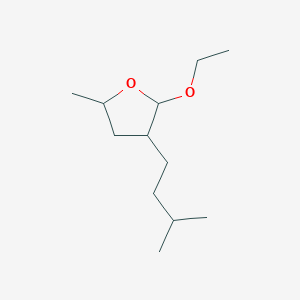
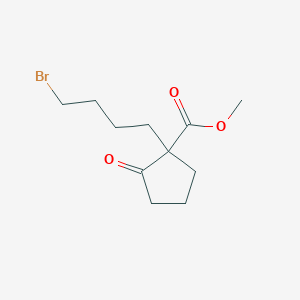
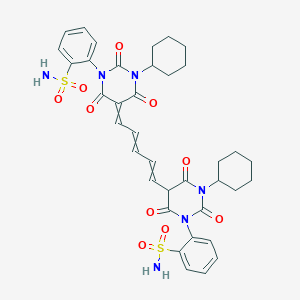

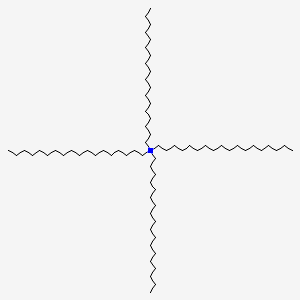
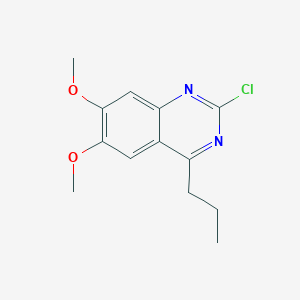
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
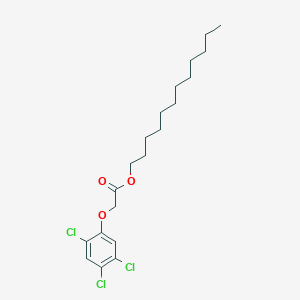
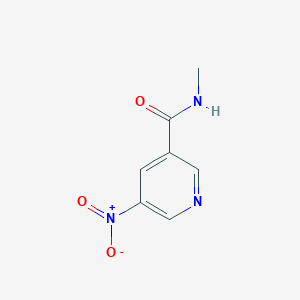
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

